molecular formula C15H10Cl2N2O3S B12883768 N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide CAS No. 646040-56-4

N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12883768
CAS No.: 646040-56-4
M. Wt: 369.2 g/mol
InChI Key: WHTBRFKBHQDZSM-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, an oxazole ring, and a benzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated benzene derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenated compounds and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxazole-containing compounds.

    N-(3,5-Dichlorophenyl)-4-(oxazol-2-yl)benzenesulfonamide: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

  • The presence of both the dichlorophenyl group and the oxazole ring in the same molecule provides unique reactivity and potential for diverse applications.
  • Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

CAS No.

646040-56-4

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H10Cl2N2O3S/c16-11-7-12(17)9-13(8-11)19-23(20,21)14-3-1-10(2-4-14)15-18-5-6-22-15/h1-9,19H

InChI Key

WHTBRFKBHQDZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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